Cas no 2172258-20-5 (4-(2-methylbut-3-yn-2-yl)-1lambda6-thiomorpholine-1,1-dione)

4-(2-methylbut-3-yn-2-yl)-1lambda6-thiomorpholine-1,1-dione 化学的及び物理的性質
名前と識別子
-
- 4-(2-methylbut-3-yn-2-yl)-1lambda6-thiomorpholine-1,1-dione
- SCHEMBL21670021
- 2172258-20-5
- EN300-1614974
-
- インチ: 1S/C9H15NO2S/c1-4-9(2,3)10-5-7-13(11,12)8-6-10/h1H,5-8H2,2-3H3
- InChIKey: IBNWUCJGUKQGHK-UHFFFAOYSA-N
- ほほえんだ: S1(CCN(C(C#C)(C)C)CC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 201.08234989g/mol
- どういたいしつりょう: 201.08234989g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 314
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
4-(2-methylbut-3-yn-2-yl)-1lambda6-thiomorpholine-1,1-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1614974-500mg |
4-(2-methylbut-3-yn-2-yl)-1lambda6-thiomorpholine-1,1-dione |
2172258-20-5 | 500mg |
$603.0 | 2023-09-23 | ||
Enamine | EN300-1614974-1000mg |
4-(2-methylbut-3-yn-2-yl)-1lambda6-thiomorpholine-1,1-dione |
2172258-20-5 | 1000mg |
$628.0 | 2023-09-23 | ||
Enamine | EN300-1614974-10000mg |
4-(2-methylbut-3-yn-2-yl)-1lambda6-thiomorpholine-1,1-dione |
2172258-20-5 | 10000mg |
$2701.0 | 2023-09-23 | ||
Enamine | EN300-1614974-1.0g |
4-(2-methylbut-3-yn-2-yl)-1lambda6-thiomorpholine-1,1-dione |
2172258-20-5 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1614974-250mg |
4-(2-methylbut-3-yn-2-yl)-1lambda6-thiomorpholine-1,1-dione |
2172258-20-5 | 250mg |
$579.0 | 2023-09-23 | ||
Enamine | EN300-1614974-5000mg |
4-(2-methylbut-3-yn-2-yl)-1lambda6-thiomorpholine-1,1-dione |
2172258-20-5 | 5000mg |
$1821.0 | 2023-09-23 | ||
Enamine | EN300-1614974-100mg |
4-(2-methylbut-3-yn-2-yl)-1lambda6-thiomorpholine-1,1-dione |
2172258-20-5 | 100mg |
$553.0 | 2023-09-23 | ||
Enamine | EN300-1614974-2500mg |
4-(2-methylbut-3-yn-2-yl)-1lambda6-thiomorpholine-1,1-dione |
2172258-20-5 | 2500mg |
$1230.0 | 2023-09-23 | ||
Enamine | EN300-1614974-50mg |
4-(2-methylbut-3-yn-2-yl)-1lambda6-thiomorpholine-1,1-dione |
2172258-20-5 | 50mg |
$528.0 | 2023-09-23 |
4-(2-methylbut-3-yn-2-yl)-1lambda6-thiomorpholine-1,1-dione 関連文献
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3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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5. Book reviews
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Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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4-(2-methylbut-3-yn-2-yl)-1lambda6-thiomorpholine-1,1-dioneに関する追加情報
Comprehensive Overview of 4-(2-methylbut-3-yn-2-yl)-1lambda6-thiomorpholine-1,1-dione (CAS No. 2172258-20-5)
The compound 4-(2-methylbut-3-yn-2-yl)-1lambda6-thiomorpholine-1,1-dione (CAS No. 2172258-20-5) is a sulfur-containing heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. With the growing demand for novel bioactive compounds, researchers are increasingly exploring the potential of sulfone derivatives like this one. The presence of a thiomorpholine-1,1-dione core combined with an alkynyl side chain makes it a promising candidate for drug discovery and material science applications.
In recent years, the scientific community has shown heightened interest in sulfur-based heterocycles, particularly those with alkyne functionalities, as they offer diverse reactivity and binding properties. This aligns with current trends in click chemistry and bioorthogonal reactions, where compounds like 4-(2-methylbut-3-yn-2-yl)-1lambda6-thiomorpholine-1,1-dione can serve as valuable building blocks. The compound's CAS No. 2172258-20-5 is frequently searched in chemical databases, reflecting its relevance in modern synthetic chemistry.
The structural motif of thiomorpholine-1,1-dione is particularly intriguing due to its potential hydrogen-bonding capabilities and conformational flexibility. These properties are crucial in medicinal chemistry, where researchers aim to design molecules with optimal pharmacokinetic profiles. The 2-methylbut-3-yn-2-yl substituent further enhances the compound's utility, as terminal alkynes are widely used in catalyzed coupling reactions and bioconjugation strategies.
From a synthetic perspective, 4-(2-methylbut-3-yn-2-yl)-1lambda6-thiomorpholine-1,1-dione can be prepared through nucleophilic substitution or cyclization reactions involving appropriate precursors. The choice of solvent and catalyst often determines the yield and purity of the final product. Recent publications have highlighted the importance of green chemistry principles in the synthesis of such compounds, addressing concerns about sustainability and environmental impact.
In the context of drug discovery, this compound's sulfone group may contribute to enhanced metabolic stability compared to its sulfide analogs. This is particularly relevant given the pharmaceutical industry's focus on improving drug-like properties and reducing hepatic clearance. Computational studies suggest that the 1lambda6-thiomorpholine-1,1-dione scaffold could interact with various biological targets, making it a versatile template for lead optimization.
The CAS No. 2172258-20-5 compound also finds potential applications in material science, where its conjugated system might contribute to interesting electronic properties. Researchers investigating organic semiconductors or photoresponsive materials have shown interest in similar structures. The alkyne moiety allows for further functionalization through cycloaddition reactions, enabling the creation of more complex architectures.
Quality control and characterization of 4-(2-methylbut-3-yn-2-yl)-1lambda6-thiomorpholine-1,1-dione typically involve advanced analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods ensure the compound meets the stringent purity requirements for research applications. The growing availability of high-throughput screening platforms has increased demand for well-characterized building blocks like this one.
As research continues to explore the boundaries of sulfur chemistry, compounds such as 4-(2-methylbut-3-yn-2-yl)-1lambda6-thiomorpholine-1,1-dione are likely to play increasingly important roles. Their combination of structural novelty and functional versatility makes them valuable tools for addressing current challenges in chemical biology and medicinal chemistry. The compound's CAS No. 2172258-20-5 serves as a key identifier for researchers navigating the expanding landscape of specialty chemicals.
Future directions for this compound may include investigations into its biological activity, potential as a proteolysis targeting chimera (PROTAC) component, or utility in metal-organic frameworks. The scientific community's ongoing interest in structure-activity relationships ensures that molecules with this combination of thiomorpholine and alkyne functionalities will remain important subjects of study.
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